

# Application Note: Laboratory-Scale Synthesis of Tributyl Phosphite

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## Compound of Interest

Compound Name: Tributyl phosphite

Cat. No.: B1683024

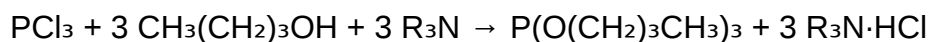
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## Introduction

**Tributyl phosphite** is a versatile organophosphorus compound widely utilized as a stabilizer for polymers, an additive in lubricants, and an intermediate in the synthesis of various organic compounds, including pesticides and pharmaceuticals. Its synthesis is a fundamental procedure in organophosphorus chemistry. This application note provides a detailed laboratory protocol for the synthesis of **tributyl phosphite** via the reaction of phosphorus trichloride with n-butanol in the presence of a tertiary amine base. This method is an adaptation of the well-established procedure for the synthesis of other trialkyl phosphites.

## Reaction Principle

The synthesis of **tributyl phosphite** proceeds through the nucleophilic attack of n-butanol on phosphorus trichloride. The reaction produces hydrogen chloride (HCl) as a byproduct, which is neutralized by a tertiary amine base, such as pyridine or triethylamine, to drive the reaction to completion and prevent unwanted side reactions. The overall reaction is as follows:



## Experimental Protocols

### Materials and Equipment

- Reagents:

- Phosphorus trichloride ( $\text{PCl}_3$ ), freshly distilled
- n-Butanol ( $\text{CH}_3(\text{CH}_2)_3\text{OH}$ ), anhydrous
- Pyridine or Triethylamine ( $\text{R}_3\text{N}$ ), anhydrous
- Anhydrous diethyl ether or petroleum ether (solvent)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ ) for drying
- Saturated sodium bicarbonate solution ( $\text{NaHCO}_3$ )
- Brine (saturated  $\text{NaCl}$  solution)
- Equipment:
  - Three-necked round-bottom flask
  - Dropping funnel
  - Reflux condenser with a drying tube (e.g., filled with  $\text{CaCl}_2$ )
  - Magnetic stirrer and stir bar
  - Ice bath
  - Separatory funnel
  - Rotary evaporator
  - Vacuum distillation apparatus

## Procedure

- Reaction Setup:
  - A 500 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. A drying tube is placed on top of the condenser to protect the reaction from atmospheric moisture.

- The flask is charged with 111.2 g (1.5 mol) of anhydrous n-butanol and 118.7 g (1.5 mol) of anhydrous pyridine, along with 250 mL of anhydrous diethyl ether.
- Reaction Execution:
  - The flask is cooled in an ice bath to 0-5 °C with continuous stirring.
  - A solution of 68.6 g (0.5 mol) of freshly distilled phosphorus trichloride in 50 mL of anhydrous diethyl ether is placed in the dropping funnel.
  - The phosphorus trichloride solution is added dropwise to the stirred butanol-pyridine mixture over a period of 2-3 hours. The temperature of the reaction mixture should be maintained below 10 °C throughout the addition.
  - After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then stirred for an additional 2 hours at room temperature.
- Work-up and Purification:
  - The reaction mixture, containing a precipitate of pyridinium hydrochloride, is filtered, and the solid is washed with two 50 mL portions of anhydrous diethyl ether.
  - The combined filtrate and washings are transferred to a separatory funnel and washed successively with 100 mL of saturated sodium bicarbonate solution, 100 mL of water, and 100 mL of brine.
  - The organic layer is separated and dried over anhydrous sodium sulfate.
  - The drying agent is removed by filtration, and the solvent is removed from the filtrate using a rotary evaporator.
  - The crude **tributyl phosphite** is then purified by vacuum distillation. The fraction boiling at 118-120 °C at 10 mmHg is collected.

## Data Presentation

Parameter	Value
Reactants	
n-Butanol	111.2 g (1.5 mol)
Phosphorus Trichloride	68.6 g (0.5 mol)
Pyridine	118.7 g (1.5 mol)
Reaction Conditions	
Temperature	0-10 °C (addition), Room Temp (stir)
Reaction Time	2-3 hours (addition), 2 hours (stir)
Product	
Product Name	Tributyl Phosphite
Theoretical Yield	125.15 g
Boiling Point	118-120 °C @ 10 mmHg

## Mandatory Visualization



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Caption: Experimental workflow for the synthesis of **tributyl phosphite**.

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